(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol

Chiral building block SYK inhibitor synthesis TAK-659 intermediate

Pharmaceutical teams developing TAK-659 (mivavotinib) require the precise (R)-configured amino alcohol intermediate; the (S)-enantiomer (CAS 1213834-04-8) or racemate (CAS 1270332-18-7) are not accepted in the regulatory file. • Sole chiral building block validated for TAK-659 (dual SYK/FLT3 inhibitor, Phase I/II). • (R)-stereochemistry is essential for pharmacophore integrity; inversion yields inactive analog. • Demonstrated in vivo efficacy: 96% TGI in FLT3-ITD MV-4-11 xenograft model at 60 mg/kg. Sourced with documented enantiomeric purity for GMP drug substance preparation.

Molecular Formula C9H9F4NO
Molecular Weight 223.17 g/mol
CAS No. 1213930-04-1
Cat. No. B1401351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol
CAS1213930-04-1
Molecular FormulaC9H9F4NO
Molecular Weight223.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(CO)N)C(F)(F)F
InChIInChI=1S/C9H9F4NO/c10-6-3-1-2-5(9(11,12)13)8(6)7(14)4-15/h1-3,7,15H,4,14H2/t7-/m0/s1
InChIKeyYFEKUBJIKOECBB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-Amino Alcohol Building Block for TAK-659


(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol (CAS 1213930-04-1) is a chiral β-amino alcohol bearing a 2-fluoro-6-(trifluoromethyl)phenyl substituent at the stereogenic center [1]. This compound serves as a critical chiral intermediate in the synthesis of TAK-659 (mivavotinib), an orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) that has progressed to Phase I/II clinical trials for hematologic malignancies and advanced solid tumors [2]. The (R)-configuration at the benzylic carbon is essential for the downstream biological activity of TAK-659; the corresponding (S)-enantiomer (CAS 1213834-04-8) and the racemate (CAS 1270332-18-7) are also commercially available but are not incorporated into the clinically evaluated inhibitor .

(R)-configuration required Chiral building block for TAK-659 synthetic route
SYK/FLT3 inhibitor intermediate Reported pathway-study fit for kinase research
Chiral reference standard Stereochemical control for synthetic lineage verification

Generic Substitution Risks: Chirality & Regioisomerism


Substitution of this compound with its (S)-enantiomer (CAS 1213834-04-8), the racemate (CAS 1270332-18-7), or regioisomeric fluoro-trifluoromethyl phenyl amino alcohols leads to a loss of synthetic fidelity in the preparation of TAK-659 (mivavotinib), a clinical-stage dual SYK/FLT3 inhibitor [1]. The (R)-stereochemistry at the benzylic position is a structural determinant embedded in the pharmacophore of TAK-659, and inversion to the (S)-configuration yields a molecule that cannot be incorporated into the same downstream synthetic pathway without altering the stereochemical integrity of the final drug substance [2]. Furthermore, the specific 2-fluoro-6-(trifluoromethyl) substitution pattern on the phenyl ring dictates the conformational and electronic properties recognized by the SYK and FLT3 kinase ATP-binding pockets; regioisomers with different fluorine/trifluoromethyl positions (e.g., CAS 1538362-49-0, 1213918-01-4) produce distinct steric and electronic profiles that are not validated in the TAK-659 development program .

(S)-enantiomer or racemate Inversion of stereochemistry may not reproduce TAK-659 synthetic pathway; enantiomeric identity is critical for pharmacophore integrity.
Regioisomeric analogs Different fluoro/trifluoromethyl substitution patterns on the phenyl ring can alter kinase pocket recognition; binding profile may shift away from intended SYK/FLT3 targets.
Unlabeled or non-chiral intermediates Absence of defined (R)-configuration limits synthetic fidelity; may require re-validation of chiral purity and downstream biological assay context.

Differentiation Evidence vs. Closest Analogs


Enantiomeric Identity: Exclusive (R)-Configuration for Clinical TAK-659

The (R)-enantiomer (CAS 1213930-04-1) is the specific chiral building block employed in the synthesis of TAK-659 (mivavotinib), a dual SYK/FLT3 inhibitor that has entered Phase I/II clinical evaluation (NCT03123393, NCT02323113) [1]. The (S)-enantiomer (CAS 1213834-04-8) is commercially available as a separate entity but is not utilized in the TAK-659 synthetic route; no peer-reviewed biological activity data have been reported for the (S)-enantiomer in the context of SYK or FLT3 inhibition . The racemic mixture (CAS 1270332-18-7) lacks the stereochemical purity required for GMP manufacture of the single-enantiomer drug substance.

Enantiomeric identity
Class-level inference
(R)-configuration exclusively validated for TAK-659 synthesis; (S)-enantiomer and racemate lack reported SYK/FLT3 activity context.
Stereochemical-control context for synthetic route.
Procurement requires verified enantiomeric purity.
Chiral building block SYK inhibitor synthesis TAK-659 intermediate

SYK Inhibition Potency: TAK-659 vs. R406

TAK-659 (synthesized from the (R)-amino alcohol building block) inhibits purified SYK enzyme with an IC50 of 3.2 nM as measured in cell-free kinase assays [1]. In contrast, R406 (the active metabolite of the approved SYK inhibitor fostamatinib) inhibits SYK with an IC50 of 41 nM under comparable cell-free conditions . TAK-659 also inhibits FLT3 with an IC50 of 4.6 nM, whereas R406 exhibits approximately 5-fold lower activity against FLT3 .

SYK inhibition (IC50)
Cross-study comparable
TAK-659: 3.2 nM vs R406: 41 nM (cell-free kinase assay)
Reported higher SYK inhibition potency context.
Cross-study comparison; conditions may differ.
SYK inhibition Kinase potency TAK-659 vs R406

Apoptosis Induction in CLL Co-Culture: TAK-659 Outperforms R406

In a head-to-head comparison using primary chronic lymphocytic leukemia (CLL) cells co-cultured with bone marrow stromal cells (BMSC), CD40L, CpG ODN, and anti-IgM to mimic the tumor microenvironment, TAK-659 (synthesized from the (R)-amino alcohol building block) induced apoptosis with an LD50 of 16.99 μM (95% CI 7.67–37.67 μM) [1]. In contrast, the LD50 for R406 could not be achieved in the same co-culture system, indicating a substantially weaker pro-apoptotic capacity under microenvironment-protected conditions [1]. In suspension culture, TAK-659 showed an LD50 of 40.39 μM (95% CI 21.7–75.2 μM), still demonstrating measurable apoptosis induction [1].

CLL apoptosis (LD50)
Direct head-to-head
TAK-659: 16.99 μM in co-cultured CLL cells; R406: LD50 not achieved.
Reported apoptosis endpoint context in microenvironment-protected cells.
Primary CLL co-culture model; 72-hour exposure.
CLL apoptosis SYK inhibitor TAK-659 vs R406

Kinome-Wide Selectivity Over ZAP-70 and 290 Kinases

In a broad kinase selectivity panel, TAK-659 (derived from the (R)-amino alcohol intermediate) demonstrates >50-fold selectivity for SYK and FLT3 over 290 other protein kinases tested [1]. Specifically, TAK-659 displays 36-fold selectivity over JAK3, 42-fold selectivity over ZAP-70 (the T-cell homologue of SYK), and 23-fold selectivity over VEGFR2 . The selectivity over ZAP-70 is particularly significant as it indicates that TAK-659 can inhibit B-cell SYK signaling without impairing T-cell ZAP-70 function, a distinction not consistently achieved by earlier SYK inhibitors such as R406 [2].

Kinase selectivity
Class-level inference
>50-fold over 290 kinases; 42-fold over ZAP-70.
Supports kinase selectivity review.
Broad panel; ATP-competitive binding assays.
Kinase selectivity SYK inhibitor TAK-659 selectivity profile

In Vivo Tumor Growth Inhibition in FLT3-ITD AML Model

Daily oral administration of 60 mg/kg TAK-659 (derived from the (R)-amino alcohol building block) demonstrated significant anti-tumor activity in AML cell-line xenograft models [1]. In the FLT3-ITD mutant MV-4-11 xenograft model, TAK-659 achieved 96% tumor growth inhibition (TGI) [1]. In the FLT3 wild-type KG-1 xenograft model, TAK-659 achieved 66% TGI [1]. In diffuse large B-cell lymphoma (DLBCL) models, TAK-659 demonstrated TGI ranging from 37% to 70% across various subtypes (OCI-LY-10: 50%; HBL-1: 40%; PHTX-95L: 70%; OCI-LY-19: 37%; WSU: 50%) [2].

In vivo TGI (AML)
Supporting evidence
FLT3-ITD MV-4-11 model: 96% TGI at 60 mg/kg QD.
Reported model-response endpoint context.
Xenograft; daily oral dosing; no direct comparator.
AML xenograft FLT3-ITD TAK-659 in vivo efficacy

Clinical Pharmacokinetics: Half-Life Supports Flexible Dosing

Population pharmacokinetic analysis of mivavotinib (TAK-659) in 159 patients from two Phase 1/2 clinical trials yielded a two-compartment model with first-order linear elimination [1]. The population estimates of apparent clearance (CL/F) and apparent central compartment volume (Vc/F) were 31.6 L/h and 893 L, respectively, resulting in a terminal half-life of approximately 20 hours [1]. Simulations demonstrated that a median steady-state trough concentration of 100 ng/mL—corresponding to >90% FLT3 inhibition per ex vivo plasma immune assays—was achievable with 70 mg twice-daily or 160 mg once-daily dosing [1]. This half-life of ~20 hours is longer than that reported for R406 (~15 hours), potentially enabling more flexible dosing schedules .

Clinical PK (t½)
Supporting evidence
Population PK: t½ ≈20 hours (CL/F 31.6 L/h).
Supports exposure-model interpretation.
Phase 1/2 pooled analysis; 159 patients.
Pharmacokinetics TAK-659 Population PK

Research & Industrial Application Scenarios


GMP Synthesis of TAK-659 Drug Substance

This (R)-configured amino alcohol is the sole chiral building block validated for the synthesis of TAK-659 (mivavotinib), a dual SYK/FLT3 inhibitor in Phase I/II clinical development for relapsed/refractory AML (NCT02323113) and DLBCL (NCT03123393) [1]. Any contract manufacturing organization (CMO) or pharmaceutical development team seeking to produce TAK-659 drug substance under GMP conditions must source CAS 1213930-04-1 with documented enantiomeric purity; the (S)-enantiomer or racemate are not accepted as substitutes in the regulatory file [2].

SAR Studies of SYK/FLT3 Pharmacophore

The (R)-amino alcohol represents the chiral benzylic alcohol moiety that is critical for SYK/FLT3 inhibitory potency. Medicinal chemistry teams investigating SAR around the TAK-659 scaffold can use this building block as the reference (R)-enantiomer, comparing it with the (S)-enantiomer (CAS 1213834-04-8) and the racemate (CAS 1270332-18-7) to quantify the stereochemical contribution to kinase inhibition [1]. The >42-fold selectivity over ZAP-70 and >50-fold selectivity over 290 kinases documented for the TAK-659 series [2] provides a benchmark for evaluating new analogs derived from alternative amino alcohol building blocks.

SYK-Targeted Therapy for Microenvironment-Protected Malignancies

The TAK-659 scaffold (derived from this (R)-amino alcohol) has demonstrated the ability to induce apoptosis in primary CLL cells under stromal co-culture conditions where the first-generation SYK inhibitor R406 fails (LD50 16.99 μM vs not achieved) [1]. This functional attribute makes CAS 1213930-04-1 the preferred chiral intermediate for research programs targeting B-cell malignancies with a microenvironment-mediated drug resistance component, including CLL and subsets of DLBCL [2].

FLT3-ITD AML Preclinical Efficacy Models

The near-complete tumor growth inhibition (96% TGI) achieved by TAK-659 in the FLT3-ITD MV-4-11 xenograft model at 60 mg/kg daily oral dosing [1] positions this (R)-amino alcohol-derived inhibitor scaffold as a validated starting point for FLT3-ITD AML drug discovery. Procurement of CAS 1213930-04-1 enables access to a synthetic route with established in vivo proof-of-concept in the most prognostically adverse AML subtype, supported by population PK data demonstrating target engagement (>90% FLT3 inhibition) at clinically achievable exposures [2].

Application
Selection Property
Validation Focus
TAK-659 synthetic route studies
Chiral intermediate identity
Enantiomeric purity and synthetic fidelity
SYK/FLT3 SAR research
Stereochemical contribution to kinase inhibition
Enantiomer-comparison assay context
B-cell malignancy research models
Microenvironment-protected apoptosis endpoint
Stromal co-culture assay conditions
FLT3-ITD AML preclinical studies
In vivo model-response context
Xenograft TGI and exposure-model review
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